molecular formula C18H16FN3O4 B11320021 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11320021
M. Wt: 357.3 g/mol
InChI Key: ARXDHMKWQXHSPL-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Introduction of the acetamide group: The oxadiazole intermediate is then reacted with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating receptors: Interacting with cellular receptors to modulate their activity.

    Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

  • N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide
  • N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-bromophenoxy)acetamide

These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity

Properties

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C18H16FN3O4/c1-2-24-14-7-3-12(4-8-14)17-21-18(22-26-17)20-16(23)11-25-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,22,23)

InChI Key

ARXDHMKWQXHSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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